4,6-dichloro-N,N-dimethylpyrimidin-2-amine

Immunology Inflammation Pyrimidine SAR

Select this compound for its unique C2-dimethylamino group, which imparts distinct electronic properties and biological activity. Unlike generic dichloropyrimidines, this scaffold is a direct precursor for anti-HIV-1 NNRTI analogs (MC-1220 class) and CNS-penetrant DYRK1A inhibitors for neurodegeneration. Essential for medicinal chemistry programs targeting immune-activated NO production. Assured purity and reliable supply.

Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
CAS No. 5734-68-9
Cat. No. B1350416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-N,N-dimethylpyrimidin-2-amine
CAS5734-68-9
Molecular FormulaC6H7Cl2N3
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C6H7Cl2N3/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3
InChIKeyPWJNRLSPEYCEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-N,N-dimethylpyrimidin-2-amine (CAS 5734-68-9) | Core Scaffold for Kinase & Antiviral R&D


4,6-Dichloro-N,N-dimethylpyrimidin-2-amine (CAS 5734-68-9) is a chlorinated pyrimidine building block characterized by a dimethylamino group at the C2 position and chlorine atoms at C4 and C6 [1]. Its molecular formula is C₆H₇Cl₂N₃, with a molecular weight of 192.05 g/mol and a melting point of 102–103 °C [1]. This substitution pattern confers a unique reactivity profile, enabling selective nucleophilic aromatic substitution (S_NAr) at the C4 and C6 positions, making it a versatile scaffold in medicinal chemistry for generating focused libraries of kinase inhibitors, antiviral agents, and anti-inflammatory compounds [1]. It is a solid at room temperature and is intended exclusively for research use .

Why 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine is Not a Drop-in Replacement for Other Dichloropyrimidines


Attempting to substitute 4,6-dichloro-N,N-dimethylpyrimidin-2-amine with a generic dichloropyrimidine analog, such as 2-amino-4,6-dichloropyrimidine or 4,6-dichloropyrimidine, is not scientifically valid and can lead to project failure. The C2-dimethylamino group is not merely a protecting group; it fundamentally alters the scaffold's electronic properties and biological activity profile [1]. Specifically, the presence of the dimethylamino group at C2 is critical for achieving potent inhibition of immune-activated nitric oxide (NO) production, a property not observed in simpler 2-amino-4,6-dichloropyrimidine scaffolds [1]. Furthermore, the C2 group dictates downstream synthetic versatility, with the dimethylamino variant enabling distinct S_NAr reactivity and serving as a direct precursor to key pharmacophores like the (N,N-dimethylamino)methyleneamino moiety, which is essential for anti-HIV-1 and NO-inhibitory activities [2].

4,6-Dichloro-N,N-dimethylpyrimidin-2-amine | Quantitative Differentiators vs. Closest Analogs


Immune-Modulatory Activity: 4.5-fold Greater NO Inhibition Potency vs. 5-Unsubstituted Analog

Derivatives of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, specifically the 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, are potent inhibitors of immune-activated nitric oxide (NO) production. The presence of the C2-dimethylamino group is essential for this activity. Direct SAR analysis reveals a 4.5-fold improvement in potency between the 5-sec-butyl derivative (IC50 = 2.57 µM) and the 5-unsubstituted compound (IC50 = 11.49 µM), demonstrating that the C2-dimethylamino scaffold is a tunable platform for optimizing immunomodulatory activity [1].

Immunology Inflammation Pyrimidine SAR

Anti-HIV-1 Activity: Direct Use as Key Intermediate for MC-1220 Analog NNRTIs

4,6-Dichloro-N,N-dimethylpyrimidin-2-amine is a direct and essential building block for synthesizing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. In a study, the compound was used to generate MC-1220 analogs, which were evaluated for anti-HIV-1 activity. The most active compound in the series, compound 7, demonstrated activity comparable to the lead MC-1220, with the only structural difference being a single atom substitution (fluoro for methyl) [1]. This underscores the critical role of the 4,6-dichloro-N,N-dimethylpyrimidin-2-amine core in achieving nanomolar-range antiviral potency.

Virology HIV-1 NNRTI

Kinase Inhibition: Favorable Physicochemical Profile for CNS-Penetrant DYRK1A Inhibitors

4,6-Dichloro-N,N-dimethylpyrimidin-2-amine serves as a core scaffold for developing highly ligand-efficient DYRK1A kinase inhibitors with favorable physicochemical properties for central nervous system (CNS) applications. A representative compound (compound 11) from this series demonstrated good permeability and cellular activity without P-glycoprotein (P-gp) liability, a major hurdle for brain-penetrant drugs . This contrasts with many other kinase inhibitor scaffolds that are prone to P-gp-mediated efflux, which can severely limit their in vivo utility.

Kinase DYRK1A CNS Drug Discovery Neurodegeneration

High-Value Application Scenarios for 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine


Lead Optimization for Next-Generation NNRTIs in Antiviral Drug Discovery

Medicinal chemists can use this compound as a direct starting point for synthesizing novel MC-1220 analogs, a well-validated class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The core structure has proven to yield compounds with activity comparable to the lead, enabling rapid exploration of chemical space around a known pharmacophore [1].

Focused Kinase Library Synthesis Targeting CNS Disorders

Given its ability to generate compounds with good permeability and low P-gp liability, this scaffold is ideal for building focused libraries of DYRK1A inhibitors for neurodegenerative diseases like Alzheimer's. This addresses a key limitation of many kinase programs, providing a more favorable starting point for CNS-penetrant drug design [1].

Development of Potent and Selective NO Production Inhibitors

For research into inflammatory and autoimmune conditions, this scaffold is a validated platform for developing potent inhibitors of immune-activated nitric oxide (NO) production. SAR studies have shown that derivatives can achieve low micromolar IC50 values (e.g., 2.57 µM), and the scaffold's tunability allows for the optimization of potency and selectivity [1].

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